Emicoron
Description
Structure
2D Structure
Properties
IUPAC Name |
6-piperidin-1-yl-10,15,21-tris(2-piperidin-1-ylethyl)-10,21-diazaoctacyclo[17.7.1.14,8.02,17.03,14.05,26.023,27.012,28]octacosa-1(26),2,4(28),5,7,12,14,16,18,23(27),24-undecaene-9,11,20,22-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H58N6O4/c59-49-36-14-13-35-45-41(56-22-11-4-12-23-56)32-40-44-39(51(61)58(52(40)62)28-26-55-20-9-3-10-21-55)31-37-33(15-24-53-16-5-1-6-17-53)29-34-30-38(43(36)46(35)42(34)47(37)48(44)45)50(60)57(49)27-25-54-18-7-2-8-19-54/h13-14,29-32H,1-12,15-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVIIJBMWLLKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=C3C=C4C5=C6C3=C7C(=C2)C=C8C9=C(C=CC(=C97)C6=C(C=C5C(=O)N(C4=O)CCN1CCCCC1)N1CCCCC1)C(=O)N(C8=O)CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H58N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Emicoron involves a linear process comprising five steps. The initial step is the bromination of perylene-3,4:9,10-tetracarboxylic dianhydride, producing two regioisomers that are dibromoderivatives of the initial anhydride.
Industrial Production Methods: Recent modifications in the synthetic protocol have improved the overall yield from 28% to about 40%. These modifications include changes in reaction times, conditions, and work-up procedures, making the process more suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Emicoron undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
Antitumoral Activity in Colorectal Cancer
A study evaluated the antitumoral efficacy of Emicoron using advanced preclinical models that mimic human CRC. Key findings include:
- Model Types : The research utilized genetically engineered mouse models (GEMM) and PDX models derived from CRC patients, ensuring that the biological characteristics of human tumors were preserved .
- Dosage and Administration : Mice were treated with this compound at doses ranging from 15 mg/kg for 15 consecutive days. The treatment led to a marked reduction in tumor size and dissemination compared to control groups .
- Toxicological Assessment : Toxicity studies indicated that this compound was well tolerated at the tested dosages, with no significant adverse effects reported on mouse behavior or organ health .
Comparative Efficacy with Other Treatments
This compound was compared with other anticancer agents in terms of efficacy against CRC models. Notably, it demonstrated superior activity against KRAS-mutated PDXs, highlighting its potential as a targeted therapy for difficult-to-treat cancer subtypes .
Data Summary
The following table summarizes key findings from studies involving this compound:
Mechanism of Action
Emicoron acts as a telomerase inhibitor at high doses, inducing apoptosis in tumor cells by causing extensive damage to telomeric DNA. This damage is due to the displacement of the telomeric protein protection of telomeres 1 (POT1). At lower concentrations, this compound triggers DNA damage and impairs cell proliferation and angiogenesis .
Comparison with Similar Compounds
Comparative Analysis with Similar G4-Targeting Compounds
Structural and Functional Comparisons
Table 1: Key Features of Emicoron and Comparable G4 Ligands
Efficacy and Selectivity
- Potency : this compound requires lower concentrations than BRACO-19 or TMPyP4 to induce cytotoxicity, particularly in cancers with high mutagenic burden (e.g., radiation-treated or BRCA1-deficient cells) .
- Mechanistic Advantages: Unlike quarfloxin, this compound’s activity is enhanced in genomically unstable environments . Compared to PPL3C, this compound shows superior inhibition of tumor dissemination in orthotopic CRC models .
- Gene Modulation : this compound uniquely modulates both upregulated (e.g., ACY1, MX1) and downregulated genes (e.g., BMP6, WNT5A) via G4 promoter interactions, suggesting a broader transcriptional impact .
Synergy with Standard Therapies
Biological Activity
Emicoron is a novel compound recognized for its significant biological activity, particularly in the field of oncology. As a G-quadruplex (G4) ligand, this compound demonstrates a multi-target mechanism that effectively inhibits tumor growth and proliferation, making it a promising candidate for cancer treatment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
1. Overview of this compound
This compound is classified as a benzo[ghi]perylen-diimide derivative, synthesized initially in 2012. Its structure includes multiple piperidine groups that enhance its interaction with G4 DNA structures, which are crucial in regulating gene expression and maintaining telomere integrity in cancer cells . The compound's ability to selectively target G4 structures over duplex DNA positions it as an innovative therapeutic agent.
This compound operates through several mechanisms:
- G4 Stabilization : It binds to G-rich sequences in oncogene promoters, such as KRAS, downregulating their expression .
- Telomerase Inhibition : At higher concentrations, this compound acts as a telomerase inhibitor, leading to telomeric DNA damage and subsequent apoptosis in tumor cells .
- Synergistic Effects : this compound has shown potential when used in combination with other chemotherapeutics, enhancing overall treatment efficacy .
3.1 Preclinical Studies
In vitro and In vivo Studies : Research indicates that this compound exhibits potent antitumor activity against various cancer cell lines. Notably, it has been evaluated using patient-derived xenografts (PDX) models of colon cancer. Results showed significant inhibition of tumor growth and metastasis to lymph nodes and other organs .
| Study Focus | Results | Notes |
|---|---|---|
| Colon Cancer Models | Inhibition of tumor growth | Effective at low micromolar concentrations |
| Patient-Derived Xenografts | Reduced dissemination of tumor cells | Good tolerability in mouse models |
3.2 Toxicological Profile
Toxicological assessments were conducted to determine the maximum tolerated dose (MTD) of this compound. Mice treated with doses ranging from 400 to 800 mg/kg showed no significant adverse effects, indicating a favorable safety profile for further clinical exploration .
Case Study 1: KRAS-Mutated Colorectal Cancer
In a study focused on KRAS-mutated colorectal cancer cell lines, treatment with this compound resulted in downregulation of KRAS mRNA and protein levels, leading to decreased tumor volume in xenograft models . This emphasizes this compound's role in targeting specific oncogenic pathways.
Case Study 2: Combination Therapy
A separate investigation demonstrated that co-administration of this compound with standard chemotherapy regimens (e.g., FOLFIRI) significantly improved therapeutic outcomes in CRC-bearing mice compared to chemotherapy alone . This highlights the potential for this compound to enhance existing treatment modalities.
5. Conclusion
This compound represents a promising advancement in cancer therapeutics due to its unique ability to target G-quadruplex structures and inhibit key oncogenic pathways. Its demonstrated antitumor activity, favorable safety profile, and potential for combination therapy warrant further clinical investigation.
Q & A
Q. What experimental methodologies are commonly employed to study Emicoron’s mechanisms of action in cancer models?
- Methodological Answer : this compound’s anti-tumor effects are typically evaluated using in vitro assays (e.g., Transwell migration, MTT assays for viability) and in vivo xenograft models. For example, Western blotting is used to assess protein expression changes (e.g., VEGF-A pathways), while fluorescence microscopy reveals morphological alterations in treated cells . Dose-response experiments (e.g., 0.1–10 µM concentrations) are critical to differentiate between high-dose telomerase inhibition and low-dose apoptosis induction via POT1 displacement .
Q. How do researchers validate this compound’s selectivity for G-quadruplex (G4) DNA structures in gene promoters?
- Methodological Answer : Bioinformatics tools like QGRS Mapper are used to identify putative G4 sequences in promoter regions (e.g., ACY1, BMP6). Experimental validation involves electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation (ChIP) to confirm this compound-G4 binding. Downregulation of G4-associated oncogenes (e.g., MYCN, WNT5A) is quantified via qRT-PCR .
Q. What in vitro models are optimal for studying this compound’s synergy with chemotherapeutics?
- Methodological Answer : Colorectal cancer (CRC) cell lines with RAS mutations (e.g., HCT-116) are preferred due to this compound’s enhanced efficacy in these models. Co-treatment studies with VEGF-A or traditional agents (e.g., 5-FU) require careful optimization of dosing schedules to avoid antagonism. Synergy is quantified using Chou-Talalay combination indices .
Advanced Research Questions
Q. How can contradictory data on this compound’s dose-dependent effects be resolved in preclinical studies?
- Methodological Answer : Contradictions often arise from differences in cell type-specific G4 density or telomere length. Researchers should:
- Perform single-cell RNA-seq to map heterogeneity in this compound responses.
- Use isogenic cell lines (e.g., wild-type vs. POT1-knockout) to isolate mechanisms.
- Validate findings across multiple in vivo models (e.g., orthotopic vs. subcutaneous tumors) .
Q. What strategies are recommended for integrating omics data to identify novel this compound targets?
- Methodological Answer : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets are analyzed to identify differentially expressed genes/proteins (e.g., PRDX4, TLR2). Pathway enrichment tools (e.g., DAVID, STRING) prioritize targets linked to angiogenesis or apoptosis. CRISPR-Cas9 screens can validate candidate genes in this compound-resistant clones .
Q. How should researchers optimize this compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer : this compound’s poor solubility necessitates formulation with cyclodextrins or lipid nanoparticles. PK parameters (e.g., Cmax, AUC) are assessed via HPLC-MS in plasma/tissue samples. For tumor penetration studies, fluorescently labeled this compound derivatives are tracked using intravital microscopy .
Q. What statistical approaches are critical for analyzing this compound’s anti-angiogenic effects?
- Methodological Answer : Mixed-effects models account for intra-tumor variability in vascular density measurements (CD31 staining). Kaplan-Meier survival curves and Cox regression analyze metastasis-free intervals in this compound-treated cohorts. In silico modeling (e.g., CompuSyn) predicts dose thresholds for angiogenesis inhibition .
Methodological Considerations for Experimental Design
Q. How to control for off-target effects in this compound studies?
- Include negative controls with scrambled G4 oligonucleotides.
- Use isothermal titration calorimetry (ITC) to quantify binding specificity.
- Compare results with structurally unrelated G4 ligands (e.g., PPL3C) .
Q. What assays best quantify this compound-induced DNA damage in telomeric regions?
- Recommended Workflow :
Telomere-specific FISH (Telomere FISH) to visualize shortening.
γ-H2AX immunofluorescence to detect double-strand breaks.
COMET assays under alkaline conditions to assess single-strand damage .
Data Interpretation and Reproducibility Guidelines
-
Critical Validation Steps :
- Replicate key findings in ≥3 independent experiments.
- Publish raw data (e.g., Western blot densitometry, migration assay images) in supplementary materials.
- Follow ARRIVE guidelines for in vivo studies to ensure transparency .
-
Addressing Contradictions : Cross-validate results using orthogonal methods (e.g., RNAi knockdown alongside pharmacological inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

